molecular formula C16H10ClFN2O B2487065 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine CAS No. 478080-79-4

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Cat. No. B2487065
CAS RN: 478080-79-4
M. Wt: 300.72
InChI Key: YZNVRCSSXIMAAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, involves multiple steps including cyclization, chlorination, and nucleophilic substitution. A rapid synthetic method has been established for target compounds, achieving yields up to 44.6% (Zhihui Zhou et al., 2019); (Jianlan Kou & Feiyi Yang, 2022).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, reveal detailed insights into the configuration and conformation of pyrimidine derivatives. These techniques have confirmed the planarity of the pyrimidine ring and the displacement of ring-substituent atoms, highlighting the importance of N-H...N and N-H...O hydrogen bonds in the molecular structure (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are crucial for the synthesis of intermediates in small molecule drugs. The reactivity of the carbonyl group in pyrimidines allows for the synthesis of substituted pyrimidines with potential biological activities (S. D. de Melo et al., 1992).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, crystalline structure, and thermal stability, are influenced by their molecular geometry and intermolecular interactions. For instance, the crystal structure analysis of related compounds provides insights into the stability of the crystal packing and the role of specific interactions, such as C–H···O and π–π interactions, in determining the physical properties (S. Gandhi et al., 2016).

Chemical Properties Analysis

Quantum chemical calculations, including Density Functional Theory (DFT), are employed to predict the optimized geometry and understand the chemical reactivity of pyrimidine derivatives. These studies reveal the electron distribution and the potential sites for chemical interactions, providing a basis for understanding the chemical properties and reactivity of such compounds (R. Satheeshkumar et al., 2017).

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory and Analgesic Properties : A derivative of pyrimidine, specifically 6-(4-chlorophenyl)-4-(4-fluoro-3- methyl phenyl)-1,6-dihydropyrimidin-2-ol, demonstrated significant anti-inflammatory and analgesic activities. The nature of the substituent played a crucial role in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

  • Antibacterial Properties : Synthesized pyrimidine derivatives, including those with chlorophenyl groups, showed notable antibacterial activity. The cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent on phenyl rings influenced this activity (J. Cieplik et al., 2008).

Synthetic Methodology and Structural Analysis

  • Synthesis Methods : A rapid synthetic method for 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs, has been established, demonstrating the compound's relevance in pharmaceutical synthesis (Zhihui Zhou et al., 2019).

  • Crystal Structure Analysis : Studies on the crystal structure of related pyrimidine compounds, such as nuarimol, provide insights into the molecular arrangement and potential interactions, which are crucial for understanding its pharmacological actions (Gihaeng Kang et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVRCSSXIMAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

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